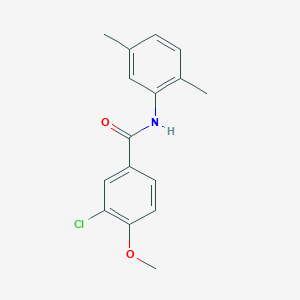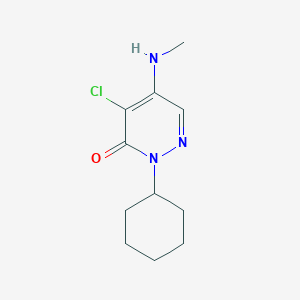
3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide, also known as DMCB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMCB belongs to the class of benzamides and is known for its potent anti-inflammatory and analgesic effects. In
作用机制
The exact mechanism of action of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory genes. Additionally, 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been shown to modulate the activity of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to inhibit the activation of inflammatory signaling pathways such as NF-κB. 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has also been shown to reduce pain behaviors in animal models of acute and chronic pain, and to reduce the hyperexcitability of sensory neurons in the dorsal root ganglia.
实验室实验的优点和局限性
One of the main advantages of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying the mechanisms of inflammation and pain. 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide. One area of interest is the development of more potent and selective analogs of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide that could be used as therapeutic agents for inflammatory and pain conditions. Another area of interest is the investigation of the potential neuroprotective effects of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide, as recent studies have suggested that it may have beneficial effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully elucidate the mechanisms of action of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide and to identify potential therapeutic targets for its use.
合成方法
The synthesis of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide involves the reaction of 3-chloro-4-methoxybenzoic acid with 2,5-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonium hydroxide to yield 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide as a white crystalline solid. The yield of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is typically around 50-60%, and the purity can be improved through recrystallization.
科学研究应用
3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory conditions. It has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation, including carrageenan-induced paw edema and acetic acid-induced writhing. 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has also been studied for its potential use in the treatment of neuropathic pain, with promising results in animal models of neuropathic pain induced by chronic constriction injury.
属性
IUPAC Name |
3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-5-11(2)14(8-10)18-16(19)12-6-7-15(20-3)13(17)9-12/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNNGHBEBGGGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide | |
CAS RN |
425657-36-9 |
Source


|
| Record name | 3-CHLORO-N-(2,5-DIMETHYLPHENYL)-4-METHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)
![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)






![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)


![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)
![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)
